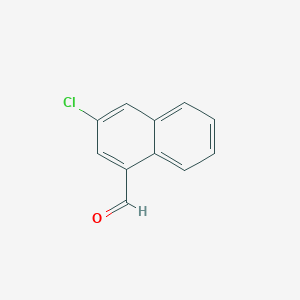

3-Chloronaphthalene-1-carboxaldehyde

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloronaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPWTWWAAZUPCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595487 | |

| Record name | 3-Chloronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58782-64-2 | |

| Record name | 3-Chloronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloronaphthalene 1 Carboxaldehyde and Analogues

Direct Synthetic Routes to Halogenated Naphthalene (B1677914) Carboxaldehydes

Direct synthetic methods provide a straightforward approach to halogenated naphthalene carboxaldehydes by introducing the aldehyde functionality directly onto the substituted naphthalene core. Key methods include electrophilic formylation reactions and the oxidation of corresponding naphthalene alcohols.

Formylation Reactions on Chloronaphthalene Substrates

Formylation reactions are a cornerstone for the synthesis of aromatic aldehydes. The Vilsmeier-Haack and Reimer-Tiemann reactions are two classical methods that can be applied to electron-rich aromatic substrates like naphthalenes.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.org This electrophilic species then attacks the electron-rich naphthalene ring to introduce the formyl group. organic-chemistry.org For a substrate like 2-chloronaphthalene (B1664065), the formylation is expected to occur at an activated position. The chloro group is an ortho-, para-director, but the electronics and sterics of the naphthalene ring system govern the final regiochemical outcome. The reaction is typically carried out by adding POCl₃ to the substrate in DMF at low temperatures, followed by heating to facilitate the cyclization and formation of the aldehyde after aqueous workup. niscpr.res.in

The Reimer-Tiemann reaction , on the other hand, involves the ortho-formylation of phenols or other hydroxy-aromatic compounds using chloroform (B151607) in a basic solution. researchgate.net While this method is highly effective for naphthols, its direct application to chloronaphthalenes is not standard unless a hydroxyl group is also present on the ring to activate it towards the dichlorocarbene (B158193) electrophile generated in situ. researchgate.net

| Reaction | Reagents | General Conditions | Product Type |

| Vilsmeier-Haack | DMF, POCl₃ | 0-90 °C | Aromatic aldehyde |

| Reimer-Tiemann | Chloroform, Strong Base (e.g., NaOH) | Elevated temperatures | Ortho-hydroxy aromatic aldehyde |

Oxidation of Naphthalene Alcohols to Carboxaldehydes

A reliable method for the synthesis of carboxaldehydes involves the oxidation of the corresponding primary alcohols. In the context of 3-chloronaphthalene-1-carboxaldehyde, the precursor would be (3-chloronaphthalen-1-yl)methanol. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired selectivity and the presence of other functional groups.

Mild oxidizing agents are generally preferred to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are commonly used for this purpose. Other modern methods include Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride (B1165640) and DMSO) and Dess-Martin periodinane (DMP) oxidation, which are known for their mild conditions and high yields. Catalytic aerobic oxidation methods using catalysts like TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) in the presence of a co-oxidant also offer an environmentally benign alternative.

| Oxidation Method | Typical Reagents | General Conditions | Key Features |

| PCC Oxidation | Pyridinium chlorochromate | Room temperature, dichloromethane | Mild, selective for aldehydes |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Low temperature (-78 °C) | High yields, avoids heavy metals |

| Dess-Martin Oxidation | Dess-Martin Periodinane | Room temperature, dichloromethane | Mild, neutral conditions |

| TEMPO Catalysis | TEMPO, Co-oxidant (e.g., NaOCl) | Room temperature | Catalytic, environmentally friendly |

Indirect Synthetic Pathways Utilizing Precursor Compounds

Indirect routes offer greater flexibility in the synthesis of this compound by utilizing readily available precursors and transforming their functional groups into the desired aldehyde.

Conversion of Naphthalene Halides to Carboxaldehydes

A common indirect approach involves the conversion of a naphthalene halide, such as 1-bromo-3-chloronaphthalene, into the corresponding carboxaldehyde. This is typically achieved through organometallic intermediates.

One of the most prevalent methods is the Grignard reaction . The naphthalene halide is first reacted with magnesium metal to form a Grignard reagent. This organomagnesium compound is then treated with a formylating agent like N,N-dimethylformamide (DMF) or ethyl orthoformate, followed by acidic workup to yield the aldehyde.

Alternatively, a lithium-halogen exchange can be performed using an organolithium reagent like n-butyllithium (n-BuLi), typically at low temperatures. researchgate.net The resulting aryllithium species is then quenched with DMF to introduce the formyl group. ias.ac.in The choice between Grignard and organolithium routes can depend on the compatibility of other functional groups present in the molecule.

| Method | Key Reagents | Intermediate | Formylating Agent |

| Grignard Reaction | Mg, THF/Ether | Arylmagnesium halide | DMF, Ethyl orthoformate |

| Lithium-Halogen Exchange | n-BuLi, THF/Ether | Aryllithium | DMF |

Multi-Component Reactions for Naphthalene Derivative Synthesis

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. orientjchem.org Various MCRs have been developed for the synthesis of highly substituted naphthalene rings. While a direct one-pot synthesis of this compound via an MCR might be challenging to design, it is plausible to construct a substituted naphthalene core bearing functional groups that can be readily converted to the desired chloro and formyl substituents. For instance, a reaction could be devised involving an alkyne, an aldehyde, and a source of the naphthalene backbone, with one of the components carrying a chlorine atom or a precursor to it. researchgate.net

Aldehyde-Generating Transformations (e.g., Corey-Fuchs Reaction for Alkyne Precursors)

The Corey-Fuchs reaction is a two-step process for the one-carbon homologation of an aldehyde to a terminal alkyne. alfa-chemistry.com While this reaction is primarily used for alkyne synthesis, its reverse application, or rather the utilization of an alkyne precursor, can lead to an aldehyde. More relevant to the synthesis of this compound would be transformations that convert other functional groups into an aldehyde. For instance, if a synthetic route provides access to a naphthalene derivative with a terminal alkyne at the 1-position, this alkyne could potentially be converted to the aldehyde through hydration (to form a methyl ketone) followed by oxidation, or through hydroboration-oxidation.

However, the Corey-Fuchs reaction itself is more directly applicable to converting an existing aldehyde into a dibromo-olefin, which can then be transformed into a terminal alkyne. beilstein-journals.org This sequence is more of a functional group interconversion starting from an aldehyde rather than a method to generate an aldehyde. A more direct aldehyde-generating transformation from a different precursor would be the reduction of a carboxylic acid derivative (like an ester or an acid chloride) to the aldehyde level, for example, using diisobutylaluminium hydride (DIBAL-H).

Exploration of Green Chemistry Principles in Synthetic Strategies for this compound and Analogues

The development of synthetic methodologies for this compound and its analogues has increasingly focused on the incorporation of green chemistry principles. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. This section explores the application of solvent-free and aqueous reaction conditions, as well as the implementation of one-pot syntheses and the consideration of atom economy in the preparation of these compounds.

Solvent-Free and Aqueous Reaction Conditions

Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry seeks to replace these with more benign alternatives, such as water, or to eliminate the need for a solvent altogether.

Solvent-Free Reactions:

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste, which simplifies product purification and can lead to reduced energy consumption. These reactions are often facilitated by grinding the reactants together, sometimes with a catalyst, or by using techniques such as microwave irradiation.

Table 1: Comparison of Conventional and Microwave-Assisted Solvent-Free Knoevenagel Condensation for Aromatic Aldehydes

| Aldehyde Reactant | Catalyst | Reaction Conditions (Conventional) | Yield (Conventional) | Reaction Conditions (Microwave) | Yield (Microwave) |

|---|---|---|---|---|---|

| Benzaldehyde | Piperidine | Ethanol, reflux, 4h | 75% | None, 800W, 2 min | 92% |

| 4-Chlorobenzaldehyde | Piperidine | Ethanol, reflux, 5h | 78% | None, 800W, 3 min | 95% |

This table presents generalized data for analogous reactions to illustrate the benefits of microwave-assisted solvent-free synthesis.

Aqueous Reaction Conditions:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Performing organic reactions in water can offer unique reactivity and selectivity compared to organic solvents. For the synthesis of naphthaldehyde derivatives, various reactions have been adapted to aqueous media. For example, the synthesis of xanthene derivatives from 2-naphthol (B1666908) and various aldehydes has been efficiently carried out in water using catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO). This approach avoids the use of hazardous organic solvents and often simplifies the work-up procedure, as the product may precipitate from the aqueous solution.

One-Pot Synthesis and Atom Economy Considerations

One-Pot Synthesis:

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, are a cornerstone of green chemistry. This approach reduces the consumption of solvents for purification, minimizes waste generation, and saves time and energy. The synthesis of complex heterocyclic compounds derived from naphthaldehyde analogues has been achieved through one-pot multicomponent reactions. For example, the synthesis of various xanthene derivatives can be accomplished in a one-pot procedure by reacting a substituted naphthaldehyde, a β-dicarbonyl compound, and a nitrogen source in the presence of a suitable catalyst. This strategy is highly efficient and aligns with the principles of green chemistry by minimizing operational steps and waste.

Atom Economy:

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. A higher atom economy indicates a more sustainable process with less waste generation. The formula for calculating atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy are typically addition and rearrangement reactions, while substitution and elimination reactions tend to have lower atom economies due to the formation of byproducts.

In the context of synthesizing this compound, the choice of synthetic route significantly impacts the atom economy. For example, a Vilsmeier-Haack formylation of 2-chloronaphthalene would theoretically have a better atom economy than a multi-step synthesis involving protection and deprotection steps, which generate significant waste.

Table 2: Theoretical Atom Economy for a Hypothetical Synthesis of this compound via Vilsmeier-Haack Reaction

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| 2-Chloronaphthalene | C₁₀H₇Cl | 162.62 |

| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

| Product |

Calculation:

Chemical Reactivity and Transformation Studies of 3 Chloronaphthalene 1 Carboxaldehyde

Reactions Involving the Carboxaldehyde Moiety

The reactivity of the carboxaldehyde group is central to the synthetic utility of 3-Chloronaphthalene-1-carboxaldehyde. The polarity of the carbon-oxygen double bond governs its participation in a wide range of reactions, including nucleophilic additions, oxidations, and reductions.

Nucleophilic addition is a fundamental reaction of aldehydes. fiveable.memasterorganicchemistry.comlibretexts.orgslideshare.netlibretexts.org In this process, a nucleophile attacks the electron-poor carbonyl carbon, leading to the breaking of the pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields a neutral alcohol product. libretexts.org Aromatic aldehydes, such as this compound, readily undergo these additions, although their reactivity can be slightly moderated by the electron-donating resonance effect of the aromatic ring.

Organometallic reagents, like Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that react with aldehydes to form new carbon-carbon bonds. libretexts.orgmsu.eduyoutube.com The reaction of this compound with a Grignard reagent is expected to proceed via nucleophilic attack of the carbanionic carbon of the organometallic compound on the electrophilic carbonyl carbon. libretexts.orgyoutube.com This addition forms a tetrahedral magnesium alkoxide intermediate, which upon acidic workup, yields a secondary alcohol. libretexts.orgchemguide.co.uk

The general pathway for this transformation is as follows:

Nucleophilic Attack: The organometallic reagent adds across the carbon-oxygen double bond. libretexts.orgchemguide.co.uk

Protonation: Subsequent hydrolysis with a dilute acid protonates the alkoxide intermediate to form the final alcohol product. libretexts.org

This reaction is a valuable method for synthesizing more complex alcohol derivatives from the parent aldehyde. The specific secondary alcohol produced depends on the alkyl or aryl group of the Grignard reagent used. libretexts.orgchemguide.co.uk

Table 1: Expected Products from Grignard Reactions with this compound

| Grignard Reagent (R-MgX) | Expected Product (Secondary Alcohol) |

| Methylmagnesium bromide | 1-(3-chloronaphthalen-1-yl)ethan-1-ol |

| Ethylmagnesium bromide | 1-(3-chloronaphthalen-1-yl)propan-1-ol |

| Phenylmagnesium bromide | (3-chloronaphthalen-1-yl)(phenyl)methanol |

The addition of a cyanide ion (CN⁻) to an aldehyde results in the formation of a cyanohydrin. fiveable.mechemistrysteps.comyoutube.com This reaction typically occurs under slightly basic conditions, which generate the nucleophilic cyanide ion from a source like hydrogen cyanide (HCN) or a salt such as sodium cyanide (NaCN) or potassium cyanide (KCN). chemistrysteps.compressbooks.pubopenstax.orgwikipedia.org

The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon of this compound, forming a tetrahedral cyanoalkoxide intermediate. chemistrysteps.comyoutube.com This intermediate is then protonated by a weak acid (like HCN) to yield the cyanohydrin, 2-(3-chloronaphthalen-1-yl)-2-hydroxyacetonitrile, and regenerates the cyanide ion catalyst. pressbooks.pubopenstax.org

Cyanohydrin formation is a significant reaction as it creates a new carbon-carbon bond and the resulting product can be further transformed into other useful functional groups, such as α-hydroxy acids (via hydrolysis) or β-aminoalcohols (via reduction). chemistrysteps.compressbooks.pubopenstax.org

Table 2: Cyanohydrin Formation from this compound

| Reactant | Reagents | Product |

| This compound | HCN, NaCN (cat.) | 2-(3-chloronaphthalen-1-yl)-2-hydroxyacetonitrile |

Acetal (B89532) Formation: Aldehydes react reversibly with two equivalents of an alcohol in the presence of an acid catalyst to form acetals. libretexts.orgnumberanalytics.comlibretexts.org The reaction proceeds through a hemiacetal intermediate. libretexts.orglibretexts.org Initially, the alcohol adds to the protonated carbonyl group to form the hemiacetal. libretexts.orgmasterorganicchemistry.com Further reaction with a second molecule of alcohol under acidic conditions leads to the elimination of a water molecule and the formation of the acetal. libretexts.orgnumberanalytics.com The removal of water is necessary to drive the equilibrium towards the acetal product. libretexts.org Cyclic acetals can be formed by using a diol, such as ethylene (B1197577) glycol. organic-chemistry.org Acetals are valuable as protecting groups for the carbonyl functionality in multi-step syntheses, as they are stable to basic and nucleophilic conditions. numberanalytics.commasterorganicchemistry.com

Imine Formation: Imines (also known as Schiff bases) are formed from the reaction of aldehydes with primary amines. masterorganicchemistry.comlibretexts.org This reaction is also typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. libretexts.org Subsequent dehydration of the carbinolamine, facilitated by the acid catalyst, results in the formation of the C=N double bond of the imine. masterorganicchemistry.comlibretexts.org The reaction is reversible and reaches a maximum rate at a weakly acidic pH of around 4 to 5. libretexts.org

Table 3: Expected Acetal and Imine Derivatives of this compound

| Reagent | Product Type | Expected Product Name |

| Methanol (B129727) (excess), H⁺ | Acetal | 3-chloro-1-(dimethoxymethyl)naphthalene |

| Ethylene glycol, H⁺ | Cyclic Acetal | 2-(3-chloronaphthalen-1-yl)-1,3-dioxolane |

| Methylamine (CH₃NH₂), H⁺ | Imine | (E)-1-(3-chloronaphthalen-1-yl)-N-methylmethanimine |

| Aniline (C₆H₅NH₂), H⁺ | Imine | (E)-1-(3-chloronaphthalen-1-yl)-N-phenylmethanimine |

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. vaia.com A variety of oxidizing agents can be employed to convert this compound into 3-Chloronaphthalene-1-carboxylic acid. nih.gov Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and hydrogen peroxide (H₂O₂). vaia.comresearchgate.net

The reaction involves the addition of an oxygen atom to the aldehyde's carbonyl carbon. vaia.com For instance, using an improved basic hydrogen peroxide system in methanol has been shown to be an efficient method for the oxidation of electron-rich aromatic aldehydes. researchgate.net The selective oxidation of the aldehyde group without affecting other parts of the molecule, such as the chloro-substituted naphthalene (B1677914) ring, is a key consideration in choosing the appropriate oxidant and reaction conditions. acs.orgrsc.org

Table 4: Selective Oxidation of this compound

| Starting Material | Oxidizing Agent(s) | Product |

| This compound | KMnO₄ or H₂O₂/base | 3-Chloronaphthalene-1-carboxylic acid |

Oxidation and Reduction Pathways

Reductions to Alcohols and Alkanes (e.g., Wolff-Kishner, Clemmensen)

The aldehyde functional group of this compound can be reduced to either a primary alcohol or completely deoxygenated to a methyl group, yielding an alkane. The choice of reducing agent and reaction conditions determines the final product.

Reduction to (3-chloro-1-naphthalenyl)methanol:

The most common method for converting an aldehyde to a primary alcohol is through reduction with complex metal hydrides. libretexts.org Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are effective for this transformation. chemguide.co.uklibretexts.org These reagents act as a source of hydride ions (H⁻), which perform a nucleophilic attack on the electrophilic carbonyl carbon. libretexts.org A subsequent workup with a proton source yields the final alcohol product. libretexts.org The reduction of an aldehyde generally leads to a primary alcohol. libretexts.org

Reaction with Sodium Borohydride: This is a milder and safer reagent, often used in alcoholic or aqueous solutions. chemguide.co.uklibretexts.org

Reaction with Lithium Aluminium Hydride: A much more powerful and reactive reducing agent, LiAlH₄ reacts violently with water and must be used in anhydrous solvents like ether or tetrahydrofuran (B95107) (THF). libretexts.org

The expected product from the reduction of this compound with these agents is (3-chloro-1-naphthalenyl)methanol.

Reduction to 3-Chloro-1-methylnaphthalene:

Complete reduction of the carbonyl group to a methylene (B1212753) (-CH₂) group can be achieved under either strongly basic or acidic conditions.

Wolff-Kishner Reduction: This reaction converts aldehydes and ketones to alkanes under basic conditions. byjus.com The process involves the formation of a hydrazone intermediate by reacting the aldehyde with hydrazine (B178648) (N₂H₄). wikipedia.orgalfa-chemistry.com In the presence of a strong base (like KOH or potassium tert-butoxide) and high temperatures (typically 180-220 °C), the hydrazone decomposes, releasing nitrogen gas and forming a carbanion that is subsequently protonated by the solvent to yield the alkane. wikipedia.orgalfa-chemistry.com Because it is performed in a strong base, the Wolff-Kishner reduction is suitable for molecules that are sensitive to acid. wikipedia.org A common and effective variant is the Huang-Minlon modification, which involves refluxing the carbonyl compound with 85% hydrazine hydrate (B1144303) and a base, followed by distilling off water to increase the temperature, resulting in shorter reaction times and improved yields. wikipedia.orgalfa-chemistry.com

Clemmensen Reduction: This method reduces aldehydes and ketones to alkanes using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). byjus.comannamalaiuniversity.ac.in The reaction is typically carried out by refluxing the carbonyl compound with the reagents. scribd.com The Clemmensen reduction is particularly effective for aryl-alkyl ketones and is a classic strategy following Friedel-Crafts acylation. byjus.comwikipedia.org The precise mechanism is not fully understood but is thought to involve radical processes on the surface of the zinc. byjus.com A key limitation is the requirement for strongly acidic conditions, making it unsuitable for substrates that are acid-sensitive. byjus.comwikipedia.org

| Reduction Reaction | Reagents & Conditions | Product | Key Features |

| Alcohol Reduction | 1. NaBH₄, CH₃OH or C₂H₅OH2. H₂O or dilute acid workup | (3-chloro-1-naphthalenyl)methanol | Mild conditions; safe and easy to perform. chemguide.co.uk |

| Alcohol Reduction | 1. LiAlH₄, anhydrous ether or THF2. H₃O⁺ workup | (3-chloro-1-naphthalenyl)methanol | Highly reactive; must be used under anhydrous conditions. libretexts.org |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), KOH or NaOH, high-boiling solvent (e.g., diethylene glycol), heat (180-220 °C) | 3-Chloro-1-methylnaphthalene | Basic conditions; suitable for acid-sensitive substrates. byjus.comwikipedia.org |

| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), conc. HCl, reflux | 3-Chloro-1-methylnaphthalene | Acidic conditions; effective for aryl ketones. byjus.comwikipedia.org |

Carbon-Carbon Bond Forming Reactions

The aldehyde group of this compound serves as a key electrophilic site for various reactions that form new carbon-carbon bonds, enabling the synthesis of more complex molecular structures.

The Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound. iitk.ac.in Since this compound lacks α-hydrogens, it cannot form an enolate itself. However, it can act as the electrophilic partner in a crossed or mixed aldol condensation (specifically, a Claisen-Schmidt condensation) when reacted with an enolizable aldehyde or ketone in the presence of a base like sodium hydroxide. iitk.ac.inlibretexts.org

The reaction proceeds in two main stages:

Aldol Addition: The enolate of the partner ketone or aldehyde attacks the carbonyl carbon of this compound, forming a β-hydroxy carbonyl compound. iitk.ac.in

Dehydration (Condensation): The initial aldol adduct is often easily dehydrated, particularly with heating, to yield a more stable, conjugated α,β-unsaturated aldehyde or ketone (a chalcone (B49325) derivative if the partner is an acetophenone). beyondbenign.org

For instance, the reaction with acetone (B3395972) would be expected to produce 4-(3-chloro-1-naphthalenyl)but-3-en-2-one after dehydration.

| Reactant Partner | Base Catalyst | Intermediate Product (Aldol Adduct) | Final Product (After Dehydration) |

| Acetone | NaOH, Ethanol/Water | 4-(3-chloro-1-naphthalenyl)-4-hydroxybutan-2-one | 4-(3-chloro-1-naphthalenyl)but-3-en-2-one |

| Acetophenone (B1666503) | NaOH, Ethanol/Water | 3-(3-chloro-1-naphthalenyl)-3-hydroxy-1-phenylpropan-1-one | 3-(3-chloro-1-naphthalenyl)-1-phenylprop-2-en-1-one |

| Cyclohexanone | NaOH, Ethanol/Water | 2-[(3-chloro-1-naphthalenyl)(hydroxy)methyl]cyclohexan-1-one | 2-(3-chloro-1-naphthalenyl)methylidenecyclohexan-1-one |

The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes or ketones. wikipedia.org It involves the reaction of the carbonyl compound with a phosphorus ylide, also known as a Wittig reagent (Ph₃P=CR¹R²). libretexts.orgmasterorganicchemistry.com This reaction is particularly valuable because it forms the double bond at a specific, predetermined location. libretexts.org

The mechanism involves the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon, leading to a betaine (B1666868) intermediate which then collapses to a four-membered oxaphosphetane ring. masterorganicchemistry.comumkc.edu This ring subsequently fragments to give the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

The stereochemistry of the resulting alkene (E or Z isomer) is influenced by the nature of the substituents on the ylide. wikipedia.org

Non-stabilized ylides (where R is an alkyl group) typically yield (Z)-alkenes. organic-chemistry.org

Stabilized ylides (where R is an electron-withdrawing group like an ester or ketone) predominantly form (E)-alkenes. organic-chemistry.org

By choosing the appropriate Wittig reagent, this compound can be converted into a wide array of terminal and internal alkenes.

| Wittig Reagent | Ylide Type | Expected Major Product |

| **Methylenetriphenylphosphorane (Ph₃P=CH₂) ** | Non-stabilized | 3-Chloro-1-vinylnaphthalene |

| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | Non-stabilized | 1-(3-Chloronaphthalen-1-yl)prop-1-ene (mainly Z-isomer) |

| (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | Stabilized | Ethyl 3-(3-chloro-1-naphthalenyl)acrylate (mainly E-isomer) |

| Benzylidenetriphenylphosphorane (Ph₃P=CHPh) | Semi-stabilized | 3-Chloro-1-styrylnaphthalene (E/Z mixture possible) |

This compound can participate in multi-component reactions, which are highly efficient processes that combine three or more reactants in a single step to form a complex product.

Mannich Reaction: This is a three-component condensation reaction involving an aldehyde, a primary or secondary amine (or ammonia), and a compound with at least one active hydrogen (often an enolizable ketone or aldehyde). sciforum.net The reaction produces a β-amino-carbonyl compound known as a Mannich base. The process begins with the formation of an iminium ion from the reaction of this compound and the amine. This electrophilic iminium ion then reacts with the enol form of the active hydrogen compound. Given the reactivity of aldehydes, proline can serve as an effective organocatalyst for such transformations. tohoku.ac.jp

Hantzsch Reaction: The Hantzsch pyridine (B92270) synthesis is a classic multi-component reaction that produces dihydropyridine (B1217469) derivatives. organic-chemistry.orgwikipedia.org The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgwikiwand.com The resulting 1,4-dihydropyridine (B1200194) can be subsequently oxidized to the corresponding aromatic pyridine derivative. wikipedia.org These compounds are of significant interest due to their prevalence in biologically active molecules, including calcium channel blockers. wikipedia.orgnih.gov The reaction can often be performed in a one-pot synthesis. nih.gov

| Reaction | Typical Reactants | Expected Product Class |

| Mannich Reaction | This compound + Dimethylamine + Acetone | β-Amino-carbonyl compound (Mannich Base) |

| Hantzsch Reaction | This compound + 2 equiv. Ethyl Acetoacetate + Ammonium Acetate | 4-(3-chloro-1-naphthalenyl)-1,4-dihydropyridine derivative |

Derivatization and Analogue Development Based on 3 Chloronaphthalene 1 Carboxaldehyde Scaffold

Synthesis of Naphthalene-Based Heterocyclic Compounds

The aldehyde functionality of 3-chloronaphthalene-1-carboxaldehyde is a key reactive site for building fused or appended heterocyclic rings. Through condensation and cyclization reactions, a variety of nitrogen-, oxygen-, and sulfur-containing heterocycles can be synthesized, many of which are classes of compounds known for their biological activities. nih.gov

The synthesis of nitrogen-containing heterocycles is a well-established strategy in drug discovery. The electron-withdrawing nature of the naphthalene (B1677914) core can influence the chemical properties and biological interactions of the resulting heterocyclic derivatives.

Naphthoquinones

Naphthoquinones are a class of compounds characterized by a naphthalene ring system with two ketone groups. nih.gov They are widely found in nature and are known for their significant anticancer and antimicrobial properties. nih.govresearchgate.net While direct conversion of this compound to a naphthoquinone is a multi-step process, plausible synthetic routes can be designed. One potential pathway involves the oxidation of the aldehyde group to a carboxylic acid. This can be followed by intramolecular Friedel-Crafts acylation to form a tricyclic ketone, which upon subsequent oxidation steps, could yield a functionalized naphthoquinone derivative.

Another approach involves building a new ring through condensation reactions. For instance, a Stobbe condensation of the aldehyde with a succinic ester derivative, followed by cyclization and aromatization, could form a new benzene (B151609) ring fused to the naphthalene core. Subsequent oxidation would then generate the quinone moiety. These methods allow for the introduction of various substituents, leading to a library of novel naphthoquinone analogues.

Pyrazolines

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are readily synthesized from α,β-unsaturated ketones, commonly known as chalcones. dergipark.org.trderpharmachemica.com The this compound scaffold is an ideal starting point for the synthesis of naphthalene-substituted pyrazolines. The general two-step synthesis proceeds via a Claisen-Schmidt condensation of the aldehyde with a substituted acetophenone (B1666503) in the presence of a base to form the intermediate chalcone (B49325). dergipark.org.tr This intermediate is then cyclized by reaction with hydrazine (B178648) hydrate (B1144303) or its derivatives (e.g., phenylhydrazine) in a suitable solvent like ethanol, often with an acid catalyst, to yield the corresponding pyrazoline. derpharmachemica.comscispace.com This modular approach allows for diversity at two key positions of the final molecule, originating from the choice of acetophenone and hydrazine.

Table 1: Examples of Synthetic Pyrazoline Derivatives from this compound

| Reagent 1 (Acetophenone) | Reagent 2 (Hydrazine) | Resulting Pyrazoline Structure (General) |

| Acetophenone | Hydrazine Hydrate | 5-(4-chloronaphthalen-1-yl)-3-phenyl-4,5-dihydro-1H-pyrazole |

| 4'-Methoxyacetophenone | Hydrazine Hydrate | 5-(4-chloronaphthalen-1-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole |

| 4'-Nitroacetophenone | Hydrazine Hydrate | 5-(4-chloronaphthalen-1-yl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole |

| Acetophenone | Phenylhydrazine | 5-(4-chloronaphthalen-1-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole |

The aldehyde group can also participate in cyclization reactions to form heterocycles containing oxygen or sulfur, which are prevalent in many pharmacologically active compounds. rsc.orgopenmedicinalchemistryjournal.com

Oxygen-Containing Heterocycles

Naphthalene-fused pyranones, analogous to coumarins, can be synthesized from this compound. For example, a Perkin reaction with acetic anhydride (B1165640) and sodium acetate (B1210297) would yield a naphtho[1,2-b]pyran-2-one derivative. Similarly, Knoevenagel condensation with active methylene (B1212753) compounds like malonic acid or ethyl acetoacetate, followed by intramolecular cyclization, can lead to a variety of fused oxygen heterocycles. The reaction of the aldehyde with α,β-unsaturated carbonyl compounds can also be used to construct chromene-like structures. nih.gov

Sulfur-Containing Heterocycles

The synthesis of sulfur-containing heterocycles from this compound can be achieved through several established methods. rjptonline.org Condensation with compounds containing a reactive thiol group is a common strategy. For instance, reaction with thioglycolic acid can lead to the formation of a fused thiazolidinone ring system. A well-known route to fused thiophenes is the Gewald reaction, which involves the condensation of an aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. This could yield a highly substituted naphtho[1,2-b]thiophene (B13749340) derivative.

Table 2: Potential Oxygen- and Sulfur-Containing Heterocycles

| Heterocycle Class | Key Reagents | General Reaction Type |

| Naphthopyranone | Acetic Anhydride, Sodium Acetate | Perkin Reaction |

| Naphthofuran | Wittig reagents followed by cyclization | Wittig/Cyclization |

| Naphthothiophene | Ethyl Cyanoacetate, Sulfur, Base | Gewald Reaction |

| Naphthothiazole | 2-Aminothiophenol | Condensation/Cyclization |

Elaboration of the Naphthalene Ring System

Beyond using the aldehyde for heterocycle synthesis, the naphthalene core itself can be further functionalized. This allows for the modulation of the molecule's electronic properties, solubility, and steric profile.

Further substitution on the naphthalene ring is governed by the directing effects of the existing chloro and carboxaldehyde groups. The aldehyde group is a strong deactivating group and a meta-director. The chlorine atom is also deactivating but is an ortho-, para-director. In electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), the incoming electrophile will be directed to specific positions based on the combined influence of these groups.

The aldehyde at position 1 will strongly direct incoming electrophiles to positions 5 and 7. The chlorine at position 3 will direct to positions 2, 4, and the peri-position 5. The deactivating nature of both substituents makes such reactions challenging, often requiring harsh conditions. However, the convergence of directing effects at position 5 makes it a likely site for substitution. Position 2 is also activated by the chlorine but sterically hindered by the adjacent aldehyde at position 1. Modern C-H functionalization techniques, often catalyzed by transition metals like palladium or rhodium, can offer more precise and efficient ways to install new functional groups at specific C-H bonds, sometimes overriding the classical directing group effects. researchgate.netresearchgate.net

The carbon-chlorine bond on the naphthalene ring is a key site for modification, primarily through transition-metal-catalyzed cross-coupling reactions. While direct nucleophilic aromatic substitution of the chlorine is generally difficult on electron-rich aromatic systems, the presence of the electron-withdrawing aldehyde group can facilitate this reaction to some extent under forcing conditions.

More versatile and widely used are palladium-catalyzed reactions that allow for the formation of new carbon-carbon and carbon-heteroatom bonds. These methods offer broad functional group tolerance and generally proceed under milder conditions.

Suzuki Coupling: Reaction with boronic acids or esters to form a C-C bond, introducing new aryl or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install an alkynyl group, a versatile handle for further chemistry such as click reactions.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing primary or secondary amino groups.

Cyanation: Reaction with a cyanide source (e.g., zinc cyanide) to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

These transformations effectively replace the chlorine atom with a wide range of functional groups, dramatically expanding the chemical space accessible from the this compound scaffold.

Table 3: Potential Cross-Coupling Reactions at the Chlorine Position

| Reaction Name | Coupling Partner | Bond Formed | Introduced Functional Group |

| Suzuki Coupling | R-B(OH)₂ | C-C | Aryl, Vinyl, Alkyl |

| Heck Coupling | Alkene | C-C | Alkenyl |

| Sonogashira Coupling | Terminal Alkyne | C-C | Alkynyl |

| Buchwald-Hartwig | R₂NH | C-N | Amine |

| Stille Coupling | R-Sn(Bu)₃ | C-C | Aryl, Vinyl, Alkyl |

| Cyanation | Zn(CN)₂ | C-CN | Nitrile |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. It operates on the principle that atomic nuclei with a quantum property called spin will align in an applied magnetic field and can be excited by radiofrequency radiation. The precise frequency required for this excitation, known as the chemical shift (δ), is highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecular structure.

Proton (¹H) NMR Spectroscopy: In the ¹H NMR spectrum of 3-Chloronaphthalene-1-carboxaldehyde, distinct signals are expected for the aldehydic proton and the six aromatic protons on the naphthalene (B1677914) ring.

Aldehydic Proton: The proton of the carboxaldehyde group (-CHO) is highly deshielded due to the strong electron-withdrawing effect of the adjacent oxygen atom. This would result in a characteristic singlet appearing far downfield, typically in the range of δ 9.5-10.5 ppm.

Aromatic Protons: The six protons on the naphthalene ring will appear in the aromatic region (δ 7.0-9.0 ppm). The substitution pattern will create a complex splitting pattern due to spin-spin coupling between adjacent protons. The proton at the C2 position, being adjacent to the chlorine substituent, and the proton at the C8 position (peri to the aldehyde), are expected to be significantly deshielded. Protons H2 and H4 will likely appear as doublets, while the remaining protons on the unsubstituted ring would exhibit more complex multiplets.

Carbon-¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eleven distinct signals are anticipated.

Carbonyl Carbon: The carbon of the aldehyde group is the most deshielded carbon and is expected to have a chemical shift in the range of δ 190-200 ppm.

Aromatic Carbons: The ten carbons of the naphthalene ring will produce signals in the δ 120-150 ppm region. The carbon atom bonded to the chlorine (C3) will be directly influenced by the halogen's electronegativity. The carbon atom bonded to the aldehyde group (C1) and the other quaternary carbons (involved in ring fusion) will also have distinct chemical shifts.

Table 5.1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.5 - 10.5 | 190 - 200 |

| Aromatic (Ar-H) | 7.0 - 9.0 | - |

| Aromatic (Ar-C) | - | 120 - 150 |

| Aromatic (Ar-CCl) | - | Shift influenced by Cl |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

For this compound (C₁₁H₇ClO), the molecular weight is 190.63 g/mol synchem.de. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 190. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern would be observed for the molecular ion, with a peak at m/z 190 (for C₁₁H₇³⁵ClO) and a smaller peak at m/z 192 (for C₁₁H₇³⁷ClO) with about one-third the intensity.

Common fragmentation pathways would likely involve:

Loss of a hydrogen radical (H•): Resulting in an [M-1]⁺ peak at m/z 189.

Loss of the formyl radical (•CHO): Leading to an [M-29]⁺ peak at m/z 161, corresponding to the 3-chloronaphthyl cation.

Loss of a chlorine radical (•Cl): Giving an [M-35]⁺ peak at m/z 155, corresponding to the naphthaldehyde cation.

Table 5.2: Expected Mass Spectrometry Data for this compound

| m/z Value | Ion Identity | Notes |

| 190/192 | [C₁₁H₇ClO]⁺ (Molecular Ion, M⁺) | Isotopic pattern due to ³⁵Cl/³⁷Cl (3:1) |

| 189/191 | [M-H]⁺ | Loss of a hydrogen atom |

| 161/163 | [M-CHO]⁺ | Loss of the formyl group |

| 155 | [M-Cl]⁺ | Loss of the chlorine atom |

| 127 | [C₁₀H₇]⁺ | Naphthyl cation from further fragmentation |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups, making FTIR an excellent tool for their identification.

The FTIR spectrum of this compound would be expected to show several key absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group, typically appearing in the region of 1690-1715 cm⁻¹.

Aldehydic C-H Stretch: Two weak to medium bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹, which are characteristic of the C-H bond in an aldehyde.

Aromatic C=C Stretch: Multiple sharp bands of variable intensity would appear in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the naphthalene ring.

Aromatic C-H Stretch: A band or bands appearing above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹.

C-Cl Stretch: A strong band in the fingerprint region, usually between 700-800 cm⁻¹, indicating the presence of the carbon-chlorine bond.

Table 5.3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3100 | C-H Stretch | Aromatic Ring |

| ~2820, ~2720 | C-H Stretch | Aldehyde (-CHO) |

| 1690 - 1715 | C=O Stretch | Aldehyde (Carbonyl) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 700 - 800 | C-Cl Stretch | Chloro-aromatic |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores (light-absorbing parts) in the molecule.

The UV-Vis spectrum of this compound is dominated by the extended π-conjugated system of the naphthalene ring, which is further extended by the carboxaldehyde group. This conjugation results in absorptions in the UV region.

π → π* Transitions: Strong absorptions are expected due to the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. For naphthalene itself, characteristic absorptions occur around 220 nm, 275 nm, and 312 nm. The presence of the chloro and aldehyde substituents would cause a bathochromic (red) shift to longer wavelengths.

n → π* Transitions: A weaker absorption band is expected at a longer wavelength, resulting from the promotion of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital. This transition is often observed as a shoulder on the more intense π → π* bands.

Table 5.4: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Transition Type | Expected λmax Range (nm) | Chromophore |

| π → π | 230 - 350 | Substituted Naphthalene Ring (conjugated) |

| n → π | > 300 | Carbonyl group (-CHO) |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. By diffracting a beam of X-rays off the ordered lattice of a single crystal, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of electron density maps, from which the exact positions of atoms can be determined with high precision.

A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-H, C=O, C-Cl) and bond angles, confirming the geometry of the naphthalene ring and the substituents.

Planarity: Confirmation of the planarity of the naphthalene ring system and the orientation of the carboxaldehyde group relative to the ring.

Conformation: Determination of the preferred conformation of the molecule in the solid state.

Intermolecular Interactions: Insight into how the molecules pack in the crystal lattice, revealing non-covalent interactions such as π-π stacking or halogen bonding that govern the solid-state structure.

As no experimental crystallographic data is currently available, specific parameters cannot be listed. However, the technique remains the gold standard for unambiguous structural determination should a suitable crystal of the compound be grown and analyzed.

Theoretical and Computational Investigations of 3 Chloronaphthalene 1 Carboxaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for predicting molecular properties from first principles. nrel.gov For 3-Chloronaphthalene-1-carboxaldehyde, these calculations can elucidate the effects of the chloro and carboxaldehyde substituents on the naphthalene (B1677914) ring system. Methods like Density Functional Theory (DFT) are often employed due to their favorable balance of computational cost and accuracy. arxiv.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. arxiv.org A primary application of DFT is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is found. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations Note: The following data are representative values for illustrative purposes based on typical DFT calculations for similar aromatic aldehydes.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C=O (carboxaldehyde) | 1.21 Å | |

| C-Cl (chloro) | 1.75 Å | |

| C-C (naphthalene ring avg.) | 1.40 Å | |

| C-C (ring to carboxaldehyde) | 1.48 Å | |

| **Bond Angles (°) ** | ||

| C-C=O | 124.5° | |

| H-C=O | 116.0° | |

| C-C-Cl | 120.5° | |

| Dihedral Angle (°) | ||

| C(ring)-C(ring)-C-O | ~180° (planar) |

This optimized structure is crucial for understanding the molecule's steric and electronic properties and serves as the foundation for further computational analyses.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. ucsb.edu The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy relates to its electron affinity.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the occupied to the unoccupied orbital. numberanalytics.com In this compound, the electron-withdrawing nature of the chlorine and carboxaldehyde groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted naphthalene.

Table 2: Representative FMO Energy Values for this compound Note: These values are illustrative examples derived from typical DFT calculations.

| Orbital | Energy (eV) | Significance |

| HOMO | -6.85 eV | Indicates electron-donating ability |

| LUMO | -2.70 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.15 eV | Indicator of chemical reactivity and stability |

Analysis of the orbital shapes would show the HOMO localized primarily on the naphthalene ring system, while the LUMO would have significant contributions from the electron-withdrawing carboxaldehyde group.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. wolfram.com It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior. scispace.com Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would highlight several key features:

Negative Potential: The most negative potential would be concentrated around the carbonyl oxygen atom of the carboxaldehyde group due to its high electronegativity and lone pairs of electrons. A region of negative potential would also be associated with the chlorine atom.

Positive Potential: Positive potential would be found on the hydrogen atom of the aldehyde group and the aromatic protons.

Neutral Regions: The carbon framework of the naphthalene ring would represent a more neutral, π-rich region.

This map is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and identifying the most likely sites for chemical reactions. rsc.org

Table 3: Illustrative MEP Surface Potential Values

| Molecular Region | Predominant Color on MEP Map | Electrostatic Potential Range (a.u.) | Implied Reactivity |

| Carbonyl Oxygen | Red | -0.05 to -0.04 | Site for electrophilic attack |

| Aldehyde Hydrogen | Blue | +0.03 to +0.04 | Site for nucleophilic attack |

| Naphthalene Ring | Green/Yellow | -0.01 to +0.01 | π-stacking interactions |

Molecular Modeling and Simulation for Conformational Analysis

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com While the naphthalene core of this compound is rigid, the carboxaldehyde substituent can rotate around the C-C single bond connecting it to the ring.

Molecular modeling techniques can be used to calculate the energy associated with this rotation. By systematically changing the dihedral angle between the plane of the naphthalene ring and the plane of the carboxaldehyde group, a potential energy scan can be generated. This analysis typically reveals that the most stable conformation is one where the aldehyde group is coplanar with the aromatic ring, maximizing π-conjugation. The energy barrier to rotation provides insight into the molecule's flexibility at different temperatures. A high rotational barrier indicates that the planar conformer is strongly favored.

Prediction of Spectroscopic Parameters for Experimental Validation

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. substack.com For this compound, DFT calculations can provide reliable predictions of vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov

Vibrational Frequencies: Calculations can predict the frequencies and intensities of vibrational modes. For this molecule, characteristic peaks such as the C=O stretch of the aldehyde and the C-Cl stretch would be of particular interest. Comparing the calculated spectrum to an experimental one helps in assigning the observed spectral bands.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is done by calculating the magnetic shielding tensor for each nucleus in the optimized geometry. These predicted shifts are invaluable for assigning peaks in complex experimental NMR spectra.

Table 4: Comparison of Predicted and Typical Experimental Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1715 cm⁻¹ | 1690-1740 cm⁻¹ |

| Aromatic C=C Stretch | 1590 cm⁻¹ | 1500-1600 cm⁻¹ |

| C-Cl Stretch | 750 cm⁻¹ | 600-800 cm⁻¹ |

In Silico Drug Design and Binding Affinity Prediction in Naphthalene Systems

The structural and electronic insights gained from quantum chemical calculations are highly valuable in the field of in silico drug design. ijpsjournal.com Naphthalene derivatives are known to possess a wide range of biological activities, making them attractive scaffolds for therapeutic agents. ijpsjournal.combohrium.com Computational techniques can be used to screen this compound and similar compounds for potential interactions with biological targets like proteins or enzymes.

Molecular docking is a primary tool used for this purpose. It predicts the preferred orientation of a ligand (the small molecule) when bound to a receptor to form a stable complex. nih.gov The strength of this interaction is quantified by a scoring function, which estimates the binding affinity (often expressed as binding energy). A lower (more negative) binding energy suggests a more stable and favorable interaction. elifesciences.org The MEP and FMO data for this compound would inform how it might interact with amino acid residues in a protein's active site through hydrogen bonding, electrostatic, or π-stacking interactions. nih.gov

Table 5: Hypothetical Molecular Docking Results for a Naphthalene Derivative Note: This table illustrates typical output from a docking simulation against a hypothetical protein target.

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound | Kinase XYZ | -7.8 kcal/mol | LYS 76, GLU 91, PHE 168 | Hydrogen Bond, π-π Stacking |

Such in silico predictions help prioritize compounds for further experimental testing, accelerating the drug discovery process. nih.gov

Applications in Medicinal Chemistry Research Excluding Clinical Human Trial Data

Rational Design and Synthesis of Naphthalene-Derived Pharmaceutical Intermediates

The rational design of pharmaceutical intermediates is a cornerstone of modern drug discovery, aiming to create molecular building blocks that can be efficiently converted into a diverse range of potential drug candidates. 3-Chloronaphthalene-1-carboxaldehyde serves as a valuable starting material in this context. The aldehyde functional group is highly versatile and can participate in a wide array of chemical transformations, including oxidation, reduction, and condensation reactions.

For instance, the aldehyde can be readily oxidized to the corresponding 3-chloronaphthalene-1-carboxylic acid. This carboxylic acid derivative is a key intermediate for the synthesis of various amides and esters, which are common functional groups in many pharmaceuticals. The presence of the chlorine atom at the 3-position influences the electronic properties of the naphthalene (B1677914) ring, potentially enhancing the reactivity of the molecule in certain synthetic steps and providing a site for further functionalization through nucleophilic aromatic substitution reactions under specific conditions.

The strategic placement of the chloro and aldehyde groups allows for the regioselective synthesis of more complex naphthalene derivatives. This control over the molecular architecture is crucial in the rational design process, where precise structural modifications are made to optimize the pharmacological properties of a lead compound.

Exploration of Naphthalene Scaffolds for Novel Chemical Entities

The naphthalene core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. The use of this compound allows for the exploration of novel chemical entities based on this privileged scaffold.

By reacting the aldehyde group with various amines, hydrazines, or active methylene (B1212753) compounds, a wide variety of new molecular architectures can be generated. For example, condensation with primary amines leads to the formation of Schiff bases, which themselves can exhibit biological activity or serve as intermediates for the synthesis of more complex heterocyclic systems. Similarly, reactions with hydrazides can yield hydrazones, which are known to possess a broad spectrum of pharmacological effects.

The chlorine substituent on the naphthalene ring can also play a role in the exploration of novel chemical entities. While it may not be directly involved in the initial synthetic transformations of the aldehyde group, its presence can significantly impact the physicochemical properties of the resulting molecules, such as lipophilicity and metabolic stability. These properties are critical for the drug-likeness of a compound and its potential to be developed into a therapeutic agent.

Structure-Activity Relationship (SAR) Studies of Naphthalene Analogues

Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. While specific SAR studies focusing exclusively on derivatives of this compound are not extensively documented in publicly available literature, the broader class of naphthalene analogues has been the subject of numerous investigations.

In general, SAR studies on naphthalene derivatives have revealed that the nature and position of substituents on the naphthalene ring can have a profound impact on biological activity. For instance, in a series of naphthalene-based compounds, the introduction of a chlorine atom can influence potency and selectivity. The position of the substituent is also crucial; for example, a substituent at the 3-position may have a different effect on activity compared to a substituent at another position.

The aldehyde group at the 1-position of this compound provides a convenient handle for creating a library of analogues for SAR studies. By systematically varying the groups that are introduced through reactions with the aldehyde, medicinal chemists can probe the structural requirements for a particular biological activity. For example, a series of Schiff base derivatives could be synthesized with different aromatic or aliphatic amines to determine which substituents on the amine portion lead to the most potent compounds.

Biological Activity Investigations (e.g., Antimicrobial, Anticancer) of Naphthalene Derivatives (Focus on chemical synthesis and compound design aspects)

The naphthalene scaffold is a key structural feature in numerous compounds with demonstrated antimicrobial and anticancer properties. oncologyradiotherapy.comnih.gov The design and synthesis of new naphthalene derivatives with improved biological activity is an active area of research. This compound represents a valuable starting point for the synthesis of such derivatives.

Antimicrobial Activity

Naphthalene-containing compounds have been investigated for their activity against a range of microbial pathogens. uobaghdad.edu.iq The synthesis of novel antimicrobial agents often involves the incorporation of specific pharmacophores into a core scaffold. The aldehyde group of this compound can be used to introduce such pharmacophores.

Similarly, the synthesis of Schiff bases by reacting this compound with various amino compounds is another avenue for developing new antimicrobial agents. Schiff bases derived from naphthaldehydes have been shown to possess antibacterial and antifungal activities.

Anticancer Activity

The naphthalene ring is also a prominent feature in several anticancer agents. nih.gov The design of new anticancer compounds often focuses on creating molecules that can interact with specific biological targets involved in cancer cell proliferation and survival. This compound can be utilized in the synthesis of naphthalene derivatives with potential anticancer activity.

Furthermore, the aldehyde can be used to construct more complex heterocyclic systems fused to the naphthalene ring, which may exhibit enhanced anticancer properties. The design of such molecules would be guided by the known structural features of existing anticancer drugs, with the aim of creating novel compounds with improved efficacy and selectivity.

Below is a table summarizing the types of derivatives that can be synthesized from this compound and their potential biological activities based on the activities of analogous compounds.

| Derivative Class | Synthetic Precursor(s) | Potential Biological Activity |

| Carboxylic Acid | This compound (via oxidation) | Intermediate for amides and esters |

| Schiff Bases | This compound, Primary Amines | Antimicrobial, Anticancer |

| Hydrazones | This compound, Hydrazides | Antimicrobial, Anticancer |

| Chalcones | This compound, Ketones | Antimicrobial, Anticancer |

Applications in Materials Science Research

Incorporation into Functional Organic Materials and Polymers

The aldehyde group in 3-Chloronaphthalene-1-carboxaldehyde serves as a versatile chemical handle for incorporating the naphthalene (B1677914) unit into larger polymeric structures. The synthesis of naphthalene-containing polymers is a significant area of research aimed at creating materials with enhanced thermal stability and specific functionalities. google.com Polymers can be synthesized by reacting naphthalene-based precursors, such as those containing hydroxyl or aldehyde groups, with various bridging molecules. google.com

The properties of the resulting polymers are highly dependent on the structure of the naphthalene precursor and the connecting units. For instance, the introduction of different comonomers with non-planar structures can alter the polymer backbone geometries, which helps to avoid strong molecular aggregation and subsequent fluorescence quenching in solid-state applications. mdpi.com The thermal properties of these materials are critical for their application in electronic devices. Naphthalene-containing polymers generally exhibit good thermal stability, with degradation temperatures often ranging from 150°C to 500°C and glass transition temperatures (Tg) between 50°C and 200°C. google.com

| Compound | Decomposition Temperature (Td, 5% weight loss) | Glass Transition Temperature (Tg) |

|---|---|---|

| DIN | 350 °C | N/A |

| DSN | 300 °C | N/A |

| DPEN | 250 °C | N/A |

| Generic Naphthalene Polymer | 150-500 °C | 50-200 °C |

Naphthalene Derivatives in Optoelectronic and Electronic Applications

Naphthalene and its derivatives are extensively utilized as building blocks for organic semiconductor materials due to their inherent stability and favorable electronic properties. nih.gov The ability to functionalize the naphthalene ring allows for precise tuning of the material's optical and charge-transport characteristics. tandfonline.comtandfonline.com These materials are key components in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). mdpi.comnih.gov

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting optical band gap (Eg), can be systematically modified. nih.gov For example, synthesizing a series of naphthalene derivatives connected through different linkages (e.g., single, double, or triple bonds) significantly affects their properties. nih.gov The introduction of substituents like the chloro and carboxaldehyde groups in this compound is expected to modulate these energy levels, influencing the material's charge injection and transport capabilities. Research has demonstrated that naphthalene-based materials can achieve high charge carrier mobilities, with some thin-film transistor devices reaching values as high as 0.53 cm² V⁻¹ s⁻¹. nih.gov

| Compound | Max Absorption (λmax, in CH2Cl2) | Optical Band Gap (Eg) | HOMO Level (eV) | LUMO Level (eV) |

|---|---|---|---|---|

| DIN | 339 nm | 3.16 eV | -5.61 | -2.45 |

| DSN | 359 nm | 3.09 eV | -5.64 | -2.55 |

| DPEN | 354 nm | 3.38 eV | -5.83 | -2.45 |

Self-Assembly and Supramolecular Chemistry with Naphthalene Carboxaldehydes

The field of supramolecular chemistry focuses on the spontaneous organization of molecules into well-defined, functional structures through non-covalent interactions. Naphthalene-based molecules are excellent candidates for supramolecular assembly due to their propensity for π-π stacking interactions. globethesis.com The presence of a carboxaldehyde group provides a site for forming dynamic covalent bonds, such as hydrazones, which are instrumental in creating complex, self-assembled architectures. nih.govscilit.com

For instance, research has demonstrated the three-component self-assembly of a pseudo bohrium.comrotaxane in aqueous media using aldehyde and hydrazine (B178648) building blocks. scilit.com In such a system, a naphthalene moiety can be threaded into the cavity of a macrocycle formed in situ, driven by favorable host-guest interactions. nih.gov This process highlights how the specific functionalities on a naphthalene core can direct the formation of intricate, interlocked molecular structures. scilit.com Furthermore, naphthalene derivatives equipped with hydrogen-bonding units can bind reversibly to templates like single-stranded DNA, leading to the formation of controlled, double-stranded hybrid materials where one strand consists of a supramolecular naphthalene backbone. bohrium.com This templated self-assembly showcases a high level of control over the structure and dimensions of the resulting nanomaterials. bohrium.com

Catalytic Applications and Ligand Development

Role of Naphthalene (B1677914) Derivatives as Ligands in Catalytic Systems

Naphthalene-based compounds are widely employed as foundational scaffolds in the design of ligands for transition metal catalysis. The versatile and rigid structure of the naphthalene core allows for the synthesis of a diverse array of ligands, including Schiff bases, which are known for their broad range of applications in catalysis. These ligands are typically synthesized through the condensation of an amino compound with a carbonyl compound, such as an aldehyde.

Schiff base ligands derived from naphthaldehyde have been shown to form stable complexes with various transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). orientjchem.orgallstudyjournal.com The resulting metal complexes have demonstrated significant catalytic activity in a variety of chemical transformations. The electronic and steric environment of the metal ion can be modulated by the substituents on the naphthalene ring, influencing the catalytic performance of the complex. For instance, Schiff base-transition metal complexes have found applications in oxidation reactions and carbon-carbon cross-coupling reactions. nih.gov

The inherent properties of naphthalene-derived Schiff bases, such as their thermal and moisture stability, make them suitable for use as catalysts in reactions that require high temperatures. nih.gov The coordination of these ligands to a metal ion often enhances their biological and catalytic activity. nih.gov Research has shown that the stability of these metal complexes is influenced by the electron density around the imine nitrogen, with higher electron density leading to a stronger metal-ligand bond. allstudyjournal.com

Application of 3-Chloronaphthalene-1-carboxaldehyde as a Building Block in Catalysis

While direct research on the catalytic applications of ligands specifically derived from this compound is not extensively documented, its structural features suggest a strong potential for its use as a versatile building block in the synthesis of specialized ligands. The presence of both a reactive aldehyde group and a chloro substituent on the naphthalene framework allows for a variety of synthetic modifications.

The aldehyde functionality is a key feature that enables the straightforward synthesis of Schiff base ligands through condensation with primary amines. This reaction is a common and efficient method for generating a wide range of multidentate ligands. ijmsdr.orgrsc.org For example, Schiff base ligands have been synthesized from 2-hydroxy-1-naphthaldehyde (B42665) and various amines, and their transition metal complexes have been characterized and studied for their catalytic potential. ijmsdr.orgrsc.org By analogy, this compound can be expected to react similarly, yielding a class of chlorinated naphthalene-based Schiff base ligands.

The chlorine atom at the 3-position of the naphthalene ring introduces an additional element of functionality. While the chloro group is generally less reactive than other halogens in nucleophilic substitution reactions, it can participate in various cross-coupling reactions catalyzed by transition metals such as palladium. This allows for further modification of the ligand structure, potentially enabling the synthesis of more complex, sterically demanding, or electronically tuned ligands. The presence of the chloro group can also influence the electronic properties of the resulting ligand and its metal complex, which in turn can affect its catalytic activity. For instance, a Schiff base ligand named 1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimine, derived from 3-chlorobenzaldehyde, has been used to create a copper(II) complex that exhibits remarkable catalytic activity in the synthesis of chalcone (B49325) derivatives. mdpi.comresearchgate.net

Research on Catalytic Hydrodechlorination Processes

Catalytic hydrodechlorination (HDC) is a significant chemical process for the detoxification of chlorinated aromatic compounds, which are often persistent organic pollutants. rsc.orgacs.org This process involves the cleavage of a carbon-chlorine bond and its replacement with a carbon-hydrogen bond, typically using a heterogeneous or homogeneous catalyst and a hydrogen source. Polychlorinated naphthalenes (PCNs) are a class of such pollutants that have garnered attention due to their environmental persistence and toxicity. nih.govisotope.com

Research into the catalytic hydrodechlorination of aryl chlorides has identified palladium-based catalysts as being particularly effective. researchgate.netacs.org These catalysts can operate under mild conditions and show good functional group tolerance. The mechanism of palladium-catalyzed hydrodechlorination often involves the oxidative addition of the aryl chloride to a palladium(0) species, followed by a hydride transfer and reductive elimination to yield the dechlorinated product. acs.org

Studies on the hydrodechlorination of various chloronaphthalenes have provided insights into the reactivity and selectivity of these reactions. For example, the hydrodechlorination of polychlorinated pesticides and related substances, including those with chlorinated aromatic rings, has been investigated using both palladium and nickel catalysts. epa.gov It has been observed that the removal of chlorine atoms can be a stepwise process, and the reaction rates can be influenced by the position of the chlorine on the aromatic ring. epa.gov

Rhodium-based catalysts have also been explored for the dehalogenation of aromatic compounds. Rhodium nanoparticles have been shown to catalyze the dehalogenation of various chlorobenzenes and chlorobiphenyls under a constant atmospheric pressure of hydrogen. acs.orgresearchgate.net The following table summarizes some of the findings from studies on the catalytic hydrodechlorination of different chlorinated aromatic compounds.

| Catalyst | Substrate | Hydrogen Source | Key Findings | Reference |

|---|---|---|---|---|

| Palladium on Charcoal (10%) | Polychlorinated Pesticides (e.g., DDE) | H₂ | Stepwise removal of aromatic chlorine; olefinic hydrodechlorination is more pressure-dependent. | epa.gov |

| Palladium on Alumina | Aryl Chlorides | Ammonium (B1175870) Formate | Effective for a range of aryl chlorides with electron-donating and -withdrawing groups under biocompatible conditions. | acs.org |

| Rhodium Nanoparticles | Chlorobenzene, Dichlorobenzenes, Trichlorobenzene | H₂ (1 atm) | Effective dehalogenation in 2-propanol at 60 °C in the presence of a base. | acs.orgresearchgate.net |

| Palladium(II) Acetate (B1210297) with Pinacol Borane | Aryl Chlorides | Pinacol Borane | Base-free conditions lead to hydrodechlorination; presence of a base leads to borylation. | researchgate.net |

| Palladium Complexes with Ylide-Substituted Phosphines (YPhos) | Aryl Chlorides, Polychlorinated Biphenyls (PCBs) | Ethanol | Mild reaction conditions for hydrodehalogenation and site-selective deuteration. | rsc.org |